1-Methylsulfonylpyrrol-3-amine;hydrochloride
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Overview
Description
1-Methylsulfonylpyrrol-3-amine;hydrochloride is a chemical compound with the molecular formula C5H10N2O2S·HCl It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylsulfonylpyrrol-3-amine;hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylsulfonylpyrrole with ammonia in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps such as solvent extraction and distillation to remove impurities and isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-Methylsulfonylpyrrol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions under an inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methylsulfonylpyrrol-3-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methylsulfonylpyrrol-3-amine;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
1-Methylsulfonylpyrrole: Similar structure but lacks the amine group.
3-Methylsulfonylpyrrolidine: A saturated analog with different chemical properties.
1-Methylsulfonylindole: Contains an indole ring instead of a pyrrole ring.
Uniqueness: 1-Methylsulfonylpyrrol-3-amine;hydrochloride is unique due to the presence of both the sulfonyl and amine groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-methylsulfonylpyrrol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S.ClH/c1-10(8,9)7-3-2-5(6)4-7;/h2-4H,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZRQEHCWLKCOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=CC(=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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